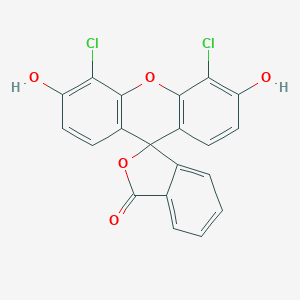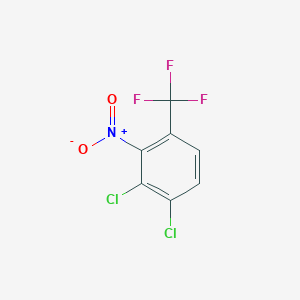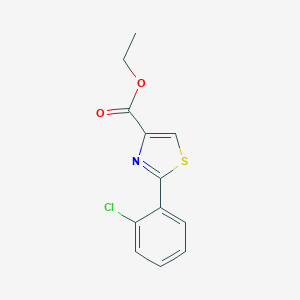
4',5'-Dichlorofluorescein
概要
説明
4’,5’-Dichlorofluorescein is a chemical compound belonging to the fluorescein family. It is characterized by the presence of two chlorine atoms at the 4’ and 5’ positions of the fluorescein molecule. This compound is widely used as a fluorescent dye in various scientific applications due to its unique photophysical properties, including high fluorescence quantum yield and pH sensitivity .
科学的研究の応用
4’,5’-Dichlorofluorescein is extensively used in scientific research due to its versatile properties:
作用機序
Target of Action
4’,5’-Dichlorofluorescein, also known as I54YMI55VY, is primarily used as a fluorescent dye in various scientific experiments and applications . It is used to study the movement of molecules and ions within cells and for the detection and measurement of Reactive Oxygen Species (ROS) production .
Mode of Action
The compound acts as a probe that is trapped within cells and is easily oxidized to fluorescent dichlorofluorescein (DCF) . This property allows it to be used as an indicator for the determination of halogens .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the biochemical pathways related to oxidative stress. It is used in the study of pathological mechanisms of oxidative stress-related diseases such as Parkinson’s disease and Alzheimer’s disease .
Result of Action
The result of the compound’s action is the production of a fluorescent signal that can be detected and measured. This signal is used to quantify intracellular hydrogen peroxide as well as cellular oxidative stress .
生化学分析
Biochemical Properties
4’,5’-Dichlorofluorescein can interact with various biomolecules in biochemical reactions. It is used as a probe for the detection and measurement of reactive oxygen species (ROS) production within cells . This interaction involves the oxidation of 4’,5’-Dichlorofluorescein to a highly fluorescent compound, allowing the movement of molecules and ions within cells to be studied .
Cellular Effects
4’,5’-Dichlorofluorescein has significant effects on various types of cells and cellular processes. It influences cell function by enabling the detection of ROS, which are involved in cell signaling pathways and gene expression . The presence of ROS can impact cellular metabolism and contribute to oxidative stress-related diseases such as Parkinson’s disease and Alzheimer’s disease .
Molecular Mechanism
The mechanism of action of 4’,5’-Dichlorofluorescein involves its oxidation to a fluorescent compound in the presence of ROS . This process allows for the detection of ROS and the study of their effects at the molecular level, including changes in gene expression and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of 4’,5’-Dichlorofluorescein can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
4’,5’-Dichlorofluorescein may be involved in metabolic pathways related to the production and regulation of ROS
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dichlorofluorescein typically involves the reaction of resorcinol with chlorinated phthalic anhydride in the presence of a catalyst such as methanesulfonic acid or zinc chloride. The reaction is carried out at elevated temperatures, usually between 130°C and 160°C, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4’,5’-Dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified through column chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions: 4’,5’-Dichlorofluorescein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorofluorescein derivatives.
Reduction: Reduction reactions can convert it into less chlorinated fluorescein compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions include various dichlorofluorescein derivatives, which can be further utilized in different applications .
類似化合物との比較
- Fluorescein
- 4-Chlorofluorescein
- 7-Chlorofluorescein
特性
IUPAC Name |
4',5'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHLYHWMNUCWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Cl)OC5=C3C=CC(=C5Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062327 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2320-96-9 | |
| Record name | Dichlorofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2320-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5'-Dichlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-dichloro-3',6'-dihydroxyspiro[isobenzofuran-1[3H]-9'-[9H]-xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',5'-DICHLOROFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I54YMI55VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4',5'-dichlorofluorescein contribute to the generation of iodine in this specific research context?
A1: The research paper investigates the use of this compound as a photosensitizer for the generation of iodine. [] While the abstract doesn't provide specific details on the mechanism, photosensitizers typically absorb light energy and transfer it to other molecules, initiating chemical reactions. In this case, it's likely that this compound, upon absorbing light, facilitates the oxidation of iodide ions to form iodine. Further investigation into the full text of the paper would be necessary to elucidate the exact mechanism and the role of this compound in this specific photochemical reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















